6-Hepten-2-one
Description
Contextualization within Modern Organic Chemistry
In the landscape of modern organic chemistry, 6-hepten-2-one is recognized as a bifunctional molecule. Its structure contains two key reactive sites: a terminal carbon-carbon double bond (alkene) and a ketone functional group. This dual functionality theoretically allows it to serve as a versatile building block in organic synthesis. The terminal alkene can participate in a variety of addition reactions, such as hydrogenation, halogenation, and hydroboration-oxidation, while the ketone group is amenable to nucleophilic additions, reductions to an alcohol, or alpha-functionalization.
The spatial separation of these two functional groups by a flexible three-carbon tether suggests that intramolecular reactions could be a potential area of exploration for synthesizing cyclic compounds. Despite this potential, its application as a starting material in the synthesis of complex natural products or pharmaceutical agents is not widely documented in readily accessible academic literature.
Overview of Scientific Significance
The primary scientific significance of this compound lies in its identity as a distinct chemical entity with a unique set of physical and spectroscopic properties. Chemical databases like PubChem and SpectraBase have cataloged this compound, providing foundational data for researchers. spectrabase.comnih.gov This information is valuable for comparative studies within homologous series of unsaturated ketones and for the unambiguous identification of the compound in chemical analyses. While its natural occurrence or role in biological processes is not extensively reported, its presence in chemical supplier catalogs indicates its availability for research purposes. lookchem.com
Current Research Frontiers and Emerging Areas
Potential emerging areas for this compound could involve its use as a substrate in the development of new catalytic reactions, particularly those that can selectively transform one of its functional groups in the presence of the other. Furthermore, its potential role in materials science, for example as a monomer for polymerization, remains an area for possible future investigation. However, it is important to note that these are theoretical frontiers, as current published research on such applications is not prominent.
Chemical and Physical Properties
The following table summarizes the key computed chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol |
| IUPAC Name | hept-6-en-2-one |
| CAS Number | 21889-88-3 |
| Topological Polar Surface Area | 17.1 Ų |
| Exact Mass | 112.088815002 Da |
Data sourced from PubChem. nih.gov
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of chemical compounds. The available spectral information for this compound is listed below.
| Spectroscopy Type | Availability |
| 13C NMR | Available |
| Vapor Phase IR | Available |
| Mass Spectrometry (GC-MS) | Available |
Data sourced from SpectraBase. spectrabase.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hept-6-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h3H,1,4-6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVHJHWEVLXYCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450315 | |
| Record name | 6-hepten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21889-88-3 | |
| Record name | 6-hepten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Hepten 2 One
Historical and Industrial Synthesis Routes
Isomerization and Cracking of Related Precursors
Isomerization of 6-Methyl-6-hepten-2-one (B88235)
The isomerization of 6-methyl-6-hepten-2-one presents a direct route to 6-Hepten-2-one. This transformation typically involves heating the starting material in the presence of a catalyst. Patents describe the use of mineral acid salts of transition metals from the 4th period, such as cobalt(II) chloride hexahydrate, at temperatures between 100°C and 300°C to achieve this isomerization google.comgoogle.com. For instance, heating 6-methyl-6-hepten-2-one with cobalt(II) chloride hexahydrate at 184°C for 30 minutes resulted in a mixture containing approximately 50% 6-methyl-5-hepten-2-one (B42903), alongside starting material and byproducts google.com.
Cracking of 2,2,6-Trimethyl-3,4-dihydropyran
Another significant method for producing this compound is the cracking of 2,2,6-trimethyl-3,4-dihydropyran google.com. This process involves the thermal decomposition of the cyclic ether, typically at elevated temperatures. A patented process utilizes temperatures ranging from 100°C to 300°C in the presence of a strong acid or an ester of a strong acid as a catalyst, achieving yields of approximately 95% based on the consumed starting material google.com. This method is often employed in conjunction with the isomerization of 6-methyl-6-hepten-2-one, sometimes in a single process step google.com.
Advanced Laboratory and Catalytic Synthetic Strategies
Beyond basic isomerization and cracking, more sophisticated techniques leverage catalysis for enhanced efficiency and control.
Phase Transfer Catalysis in this compound Synthesis
Phase Transfer Catalysis (PTC) offers a versatile approach to facilitate reactions between reactants located in different immiscible phases (e.g., aqueous and organic) wisdomlib.orgscienceinfo.combiomedres.usijirset.com. In the context of this compound synthesis, PTC principles can be applied to various transformations, although specific examples directly detailing its use for this compound are less prevalent in the initial search results compared to its broader applications in organic synthesis. Generally, PTCs, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, act by transferring reactive anions from an aqueous phase to an organic phase, where they can react with organic substrates wisdomlib.orgbiomedres.usijirset.comdalalinstitute.com. This methodology is recognized for its ability to accelerate reaction rates, improve yields, reduce byproducts, and enable the use of less hazardous solvents, aligning with green chemistry principles wisdomlib.orgbiomedres.usijirset.comdalalinstitute.com.
The fundamental mechanism of phase transfer catalysis, often referred to as the "Extraction Mechanism," involves the catalyst (typically a lipophilic cation, Q+) forming an ion pair with a reactive anion (X-) from the aqueous phase wisdomlib.orgyoutube.comphasetransfer.com. This lipophilic ion pair (Q+X-) can then migrate into the organic phase wisdomlib.orgyoutube.comphasetransfer.com. Once in the organic phase, the anion X- is released and reacts with the organic substrate (R-Y), forming the desired product (R-X) and a leaving group (Y-) phasetransfer.com. The catalyst cation (Q+) then returns to the aqueous phase, often carrying the leaving group anion (Y-), to repeat the catalytic cycle youtube.comphasetransfer.com. This process effectively bridges the phase gap, allowing reactions that would otherwise be slow or impossible to proceed efficiently scienceinfo.combiomedres.usijirset.com.
Optimizing PTC reactions for the synthesis of compounds like this compound involves careful consideration of several parameters, including the choice of catalyst, solvent, base, temperature, and reaction time wisdomlib.orgbiomedres.usdalalinstitute.com. The effectiveness of a PTC is highly dependent on its structure; for instance, quaternary ammonium and phosphonium salts are commonly used, with variations in alkyl chain length and counter-ions influencing solubility and catalytic activity wisdomlib.orgbiomedres.usijirset.comdalalinstitute.com. For example, benzyltriethylammonium chloride is noted for its solubility and lower solid waste generation compared to cetyltrimethylammonium bromide in certain condensation reactions chemicalbook.com. Catalyst design also extends to chiral PTCs for asymmetric synthesis, though specific applications for this compound are not detailed in the provided results. The selection of an appropriate biphasic solvent system (e.g., water and an organic solvent like toluene (B28343) or dichloromethane) and the concentration and type of base (e.g., NaOH) are critical for achieving high yields and selectivity chemicalbook.comptfarm.plresearchgate.net. For example, in a related condensation reaction, benzyltriethylammonium chloride was found to be a suitable catalyst, with optimal conditions involving a specific mass ratio of reactants and a reaction temperature of 60-61°C for 3 hours to achieve a 65% yield of 6-methyl-5-hepten-2-one chemicalbook.com.
Multi-step Organic Transformations Leading to this compound
While specific multi-step routes directly targeting this compound were not extensively detailed in the provided search snippets, the general principles of multi-step synthesis are well-established in organic chemistry savemyexams.comlibretexts.orgfunaab.edu.ng. These strategies involve a sequence of reactions, each transforming a functional group or building the carbon skeleton, to arrive at the target molecule from simpler starting materials. For example, the synthesis of related compounds like 6-methyl-5-hepten-2-one has been achieved through pathways starting from acetylene (B1199291) and acetone, involving ethynylation, partial hydrogenation, and subsequent rearrangement reactions chemicalbook.com. Another route involves isobutylene, acetone, and formaldehyde, with subsequent thermal conversion in the presence of catalysts chemicalbook.com. Designing multi-step syntheses relies on understanding functional group interconversions, carbon-carbon bond formation reactions, and retrosynthetic analysis to plan the sequence of reactions efficiently savemyexams.comlibretexts.orgfunaab.edu.ng.
Chemical Reactivity and Transformation Mechanisms of 6 Hepten 2 One
Catalytic Hydrogenation and Selectivity Control
Catalytic hydrogenation is a fundamental transformation in organic chemistry, involving the addition of hydrogen across unsaturated bonds. For molecules like 6-hepten-2-one, the challenge lies in controlling the selectivity, i.e., whether the hydrogenation targets the alkene (C=C) or the carbonyl (C=O) group, or both.
Chemoselective Reduction of Unsaturated Bonds in this compound
The chemoselective reduction of the carbon-carbon double bond in this compound would yield 2-heptanone. This process typically involves heterogeneous catalysts under hydrogen pressure. While direct studies specifically detailing the hydrogenation of the C=C bond in this compound using common heterogeneous catalysts like nano-nickel or palladium nanoparticles were not prominent in the provided search results, general principles can be inferred from studies on closely related unsaturated ketones.
Carbonyl Group Hydrogenation
The selective hydrogenation of the carbonyl group (C=O) in this compound would lead to the formation of the corresponding unsaturated alcohol, 6-hepten-2-ol. This transformation requires catalysts that preferentially activate the C=O bond over the C=C bond.
Copper-based catalysts, such as silica-supported copper (Cu/SiO2), have demonstrated efficacy in the chemoselective vapor-phase hydrogenation of the C=O bond in 6-methyl-5-hepten-2-one (B42903), yielding 6-methyl-5-hepten-2-ol (B124558) with high selectivity oup.comdntb.gov.uax-mol.net. Studies indicate that the copper component is responsible for this selectivity, and the surface area of copper nanoparticles (SACu), often enhanced by organic additives during catalyst preparation, plays a crucial role in catalytic performance oup.comx-mol.net. For instance, a Cu/SiO2 catalyst prepared with an organic additive showed a high selectivity of 96.3 mol% for the unsaturated alcohol in the hydrogenation of 6-methyl-5-hepten-2-one oup.com.
Iridium (Ir) complexes have also been employed for transfer hydrogenation, a process using a hydrogen donor molecule (like isopropanol) instead of gaseous hydrogen. Certain iridium complexes have shown good yields in the hydrogenation of the carbonyl group in 6-methyl-5-hepten-2-one to the unsaturated alcohol, achieving up to 96% yield csic.es.
Table 1: Illustrative Hydrogenation Selectivity of Unsaturated Ketones
| Catalyst System | Target Bond | Primary Product Type (from 6-methyl-5-hepten-2-one) | Selectivity Observation | Reference (Substrate: 6-methyl-5-hepten-2-one) |
| Nano-Nickel | C=C | Saturated Ketone (6-methyl-2-heptanone) | High selectivity for C=C bond saturation | mdpi.comresearchgate.netresearchgate.net |
| Palladium (e.g., Pd/C) | C=C | Saturated Ketone (6-methyl-2-heptanone) | Effective for C=C bond saturation | google.com |
| Tin-modified Nano-Ni | C=O | Unsaturated Alcohol (6-methyl-5-hepten-2-ol) | Increased C=O hydrogenation ability | researchgate.netresearchgate.net |
| Copper (e.g., Cu/SiO2) | C=O | Unsaturated Alcohol (6-methyl-5-hepten-2-ol) | High selectivity for C=O bond hydrogenation (up to 96.3%) | oup.comdntb.gov.uax-mol.net |
| Iridium Complexes | C=O | Unsaturated Alcohol (6-methyl-5-hepten-2-ol) | Good yields (up to 96%) in transfer hydrogenation | csic.es |
Cyclization Reactions and Stereochemical Outcomes
The presence of both an alkene and a ketone in this compound allows for intramolecular cyclization reactions, particularly under reductive conditions.
Electrochemical Reductive Cyclization of this compound
Electrochemical reductive cyclization offers a pathway to cyclic alcohols. Studies have shown that the electrochemical reduction of this compound can lead to cyclized products, with the stereochemical outcome being influenced by the reaction conditions and the presence of mediating agents.
When this compound is reduced at a mercury pool cathode in dimethylformamide (DMF) in the presence of dimethylpyrrolidinium (DMP+) or tetraethylammonium (B1195904) (TEA+) cations, stereoselective cyclization occurs to form cis-1,2-dimethylcyclopentanol with high selectivity (e.g., 95%) researchgate.net. In the absence of these mediating cations, the reduction primarily yields the simple alcohol, 2-heptanol. The mechanism involves the initial formation of a ketyl radical anion, which then undergoes intramolecular cyclization to form a primary alkyl radical. This radical can either abstract a hydrogen atom from the solvent or be further reduced, followed by protonation to yield the cyclic alcohol researchgate.net.
Furthermore, research has indicated that the electrochemical reduction of this compound can also lead to the formation of bicyclic alcohols, whose structures have been elucidated using 2D-NMR techniques and computational methods researchgate.net. The stereochemical outcome of these cyclizations, particularly the preference for cis stereochemistry in certain radical cyclizations, has been a subject of study for differentiating radical versus polar reaction mechanisms researchgate.net. The use of graphite (B72142) electrodes with DMP+ or TEA+ also facilitates stereoselective reductive cyclization researchgate.net.
Table 2: Electrochemical Reductive Cyclization of this compound
| Electrode Material | Electrolyte/Mediator | Product(s) | Key Observation/Stereochemistry | Reference |
| Mercury Pool | DMF, DMP+ | cis-1,2-dimethylcyclopentanol | Stereoselective (95%) | researchgate.net |
| Mercury Pool | DMF, TEA+ | cis-1,2-dimethylcyclopentanol | Stereoselective | researchgate.net |
| Graphite | DMP+ | cis-1,2-dimethylcyclopentanol | Stereoselective | researchgate.net |
| Graphite | TEA+ | cis-1,2-dimethylcyclopentanol | Stereoselective | researchgate.net |
| Mercury Pool | DMF, DMP+ | Bicyclic alcohols | Structures determined | researchgate.net |
| Various | Homogeneous redox catalysts (e.g., biphenyl) | Cyclized products | Mentioned | lookchem.com |
Natural Occurrence, Biosynthesis, and Ecological Roles of 6 Hepten 2 One
Biosynthetic Pathways in Plants and Microorganisms
The biosynthesis of 6-hepten-2-one is predominantly associated with the breakdown of carotenoids, a class of isoprenoid pigments found in plants and photosynthetic microorganisms.
Carotenoids are synthesized through a complex pathway that begins with isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These C5 units are condensed to form geranylgeranyl diphosphate (GGPP), which then undergoes a head-to-head condensation to produce the C40 carotenoid phytoene. Subsequent desaturation and cyclization reactions lead to various carotenoids, such as lycopene (B16060), α-carotene, and β-carotene. The breakdown of these carotenoids, particularly through oxidative cleavage, yields apocarotenoids, which include volatile compounds like this compound. frontiersin.orgoup.comnih.gov
Table 1: Key Carotenoid Precursors and Apocarotenoid Products
| Carotenoid Precursor | Cleavage Site(s) | Primary Apocarotenoid Products | Associated Enzymes |
| Lycopene | 5,6 / 5′,6′ | 6-Methyl-5-hepten-2-one (B42903) (MHO) | CCD1 |
| Lycopene | 7,8 / 7′,8′ | Geranial | CCD1 |
| Lycopene | 9,10 / 9′,10′ | Pseudoionone (B86502) | CCD1 |
| β-Carotene | 9,10 / 9′,10′ | β-Ionone | CCD1 |
| α-Carotene | 9,10 / 9′,10′ | α-Ionone | CCD1 |
Carotenoid cleavage dioxygenases (CCDs) are the primary enzymes responsible for the oxidative cleavage of carotenoids. Specifically, CCD1 enzymes are known to cleave carotenoids at various double bonds within their polyene chain, including the 5,6/5′,6′ and 9,10/9′,10′ positions. The cleavage of lycopene at the 5,6/5′,6′ double bonds by CCD1 enzymes is a well-established route for the formation of 6-methyl-5-hepten-2-one. nih.govnih.govoup.commdpi.comacs.orgmdpi.comnih.govcsic.esjst.go.jprsc.org Other CCD enzymes, such as CCD4, also play roles in apocarotenoid formation, though their specific products can vary. nih.govjst.go.jp
The conversion of carotenoids into this compound is a multi-step enzymatic process. Carotenoid cleavage dioxygenases (CCDs) catalyze the initial oxidative cleavage. For example, plant CCD1 enzymes are capable of cleaving linear and cyclic carotenoids. Research indicates that CCD1 enzymes from various plant species, including tomato (SlCCD1A), maize (ZmCCD1), and rice (OsCCD1), can cleave lycopene to produce 6-methyl-5-hepten-2-one. nih.govnih.govnih.govoup.commdpi.comnih.govcsic.esjst.go.jprsc.orgnih.govnih.govspkx.net.cnresearchgate.netmdpi.comresearchgate.net The specific cleavage sites and resulting apocarotenoids depend on the CCD enzyme and the carotenoid substrate.
Genetic engineering efforts have focused on manipulating carotenoid metabolism to enhance the production of valuable volatile compounds. In tomato (Solanum lycopersicum), the overexpression of the SlCCD1A gene has been shown to significantly increase the content of carotenoid-derived volatiles, including 6-methyl-5-hepten-2-one. nih.govnih.govspkx.net.cn Studies have demonstrated that SlCCD1A cleaves lycopene, α-carotene, and β-carotene, leading to the enhanced production of aroma compounds that contribute to the floral, fruity, fatty, and sweet notes in tomato fruits, thereby improving their flavor quality. nih.govnih.govspkx.net.cn This highlights the potential of targeting CCD genes for the molecular breeding of crops with improved aroma profiles. tandfonline.comtandfonline.comnih.gov
While the primary pathway to this compound is through carotenoid cleavage, it can also be considered in the broader context of isoprenoid metabolism. Terpenes and terpenoids are a vast class of organic compounds produced by a wide range of living organisms. Their degradation or modification can sometimes yield smaller volatile molecules. However, the direct formation of this compound as a significant byproduct of general terpene degradation, distinct from carotenoid breakdown, is less commonly highlighted in the literature. The compound's structure, being an unsaturated ketone derived from a C10 precursor (like geranyl pyrophosphate), suggests potential links to terpene metabolism, but its direct formation from non-carotenoid terpene degradation pathways is not as well-documented as its apocarotenoid origin. chemicalbook.comresearchgate.net
This compound is a recognized component of the aroma profiles of numerous natural products, particularly essential oils. It contributes to the characteristic scents of plants such as citronella, lemongrass, and palmarosa oils. chemicalbook.comsmolecule.comontosight.aiwikidata.orgparchem.comwikipedia.org Its aroma is often described as green, fatty, citrus-like, fruity, and sometimes with a hint of blue cheese. smolecule.comontosight.aiwikipedia.orgperfumerflavorist.comsigmaaldrich.com In fruits, it is considered an important flavor component, impacting consumer preference. oup.comnih.govperfumerflavorist.comnih.gov The presence of this compound in essential oils and fruit flavors underscores its ecological role in attracting pollinators or repelling herbivores, and its economic importance in the flavor and fragrance industries. smolecule.comontosight.aiparchem.comsigmaaldrich.comchemicalbook.comfemaflavor.org
Table 2: Natural Sources and Aroma Characteristics of this compound
| Natural Source | Aroma Description | Associated Role/Industry |
| Citronella Oil | Citrus-like, fruity, green, fatty | Fragrance, Flavor |
| Lemongrass Oil | Citrus-like, fruity, green, fatty | Fragrance, Flavor |
| Palmarosa Oil | Citrus-like, fruity, green, fatty | Fragrance, Flavor |
| Tomato Fruits | Floral, fruity, fatty, sweet-like | Flavor |
| Papaya Fruits | Fruity, green | Flavor |
| Carambola (Star Fruit) | Not specified, but present | Flavor |
| Filberts | Woody, slightly fruity | Fragrance |
| Lavender | Woody, slightly fruity | Fragrance |
| Bergamot Oil | Citrus-like (contributes to overall profile) | Fragrance, Flavor |
Compound Name List:
| Common Name(s) | IUPAC Name | CAS Number |
| This compound | 6-Methylhept-5-en-2-one | 110-93-0 |
| Methyl heptenone, Sulcatone | ||
| MHO | ||
| 6-Methyl-5-hepten-2-one | 6-Methylhept-5-en-2-one | 110-93-0 |
| 6-methyl-5-heptene-2-one | 6-Methylhept-5-en-2-one | 110-93-0 |
| 2-methyl-2-hepten-6-one | 6-Methylhept-5-en-2-one | 110-93-0 |
| 2-methyl-6-oxo-2-heptene | 6-Methylhept-5-en-2-one | 110-93-0 |
| 2-Methylheptenone | 6-Methylhept-5-en-2-one | 110-93-0 |
| Prenylacetone | 6-Methylhept-5-en-2-one | 110-93-0 |
| Isoamylidenaceton | (E)-6-Methyl-3-hepten-2-one | 2009-74-7 |
Carotenoid Metabolism and Apocarotenoid Formation
Ecological Significance as a Semiochemical
As a semiochemical, this compound influences the behavior of various organisms, playing roles in communication and ecological interactions.
Function as Pheromones in Arthropods and Vertebrates
This compound functions as an alarm pheromone in some arthropods, notably in ants and cockroaches annualreviews.org. It has also been identified as a male-produced aggregation pheromone component for the small hive beetle (Aethina tumida), often working synergistically with fruit volatiles to attract both sexes researchgate.netbioone.org. Furthermore, it acts as a foraging cue for the aphid parasitoid Aphidius ervi, helping it locate infested plants wur.nlslu.seuu.nl. In vertebrates, this compound has been observed to reduce the attractiveness of cattle to flies, suggesting a role in host-parasite interactions and potentially influencing herd attractiveness to pests nih.govnih.govresearchgate.net. Research is exploring the genetic basis for its production in cattle to enhance resistance against arthropod pests nih.gov. It is also noted as a mosquito attractant, particularly for species like Aedes aegypti wikipedia.orgsmolecule.com.
Role in Plant-Environment Interactions
In plant-environment interactions, this compound contributes to plant defense mechanisms. Its production can be induced by external stimuli, such as aphid attacks on cereals, where it acts as a repellent to the aphids and an attractant for their parasitoids wur.nluu.nlcabidigitallibrary.org. For instance, cis-jasmone, a plant signaling molecule, can induce the production of this compound in wheat, leading to reduced aphid colonization and increased foraging by parasitoids wur.nlcabidigitallibrary.org. It has also been identified as a volatile signal triggered by Tobacco Mosaic Virus (TMV) infection in Nicotiana benthamiana, potentially priming neighboring plants for defense nih.gov. In stored maize, this compound has demonstrated significant repellent and insecticidal effects against the maize weevil (Sitophilus zeamais) and antifungal properties against Fusarium verticillioides, Aspergillus flavus, and A. parasiticus mdpi.com.
Biogenic Emissions and Atmospheric Contributions
This compound is released into the atmosphere as a biogenic volatile organic compound (BVOC) from various plant sources oecd.org.
Volatile Organic Compound Release from Flora
Plants, including banana plants, emit this compound as part of their volatile organic compound profile uliege.be. Its presence contributes to the aroma of certain plants and fruits smolecule.comdergipark.org.tr. Studies have identified it among the volatile compounds emitted by Cavendish and Pacific Plantain banana cultivars uliege.be.
Environmental Fate and Chemical Interactions in Air (e.g., Ozone Reactions)
In the atmosphere, this compound is subject to degradation through reactions with atmospheric oxidants. Its atmospheric lifetime is influenced by reactions with hydroxyl (OH) radicals and ozone (O3) oecd.org. The rate constant for the reaction with OH radicals is approximately (1.57 ± 0.39) × 10-10 cm3 molecule-1 s-1, and with ozone, it is (3.9 ± 1.5) × 10-16 cm3 molecule-1 s-1researchgate.net. These reactions lead to its indirect photodegradation oecd.org. This compound is also identified as a product of ozone reactions with squalene, a major component of human skin lipids, indicating its potential role in indoor air chemistry nih.govresearchgate.netacs.org. It is considered readily biodegradable according to OECD criteria oecd.org.
Biomarkers and Biological Indicators
While not extensively documented as a primary biomarker, this compound's presence in biological samples, such as fruits and wastewater, suggests its potential as an indicator of certain biological processes or environmental exposures oecd.org. Its identification in fermented red pepper during early stages of fermentation indicates its formation from carotenoid degradation researchgate.net. It has also been identified in wastewater samples and as an ozone disinfection byproduct oecd.org.
Advanced Analytical Methodologies for 6 Hepten 2 One Research
Hyphenated Chromatographic-Mass Spectrometric Techniques
Hyphenated techniques, which couple chromatographic separation with mass spectrometry detection, are indispensable tools for analyzing complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for volatile and semi-volatile compounds like 6-Hepten-2-one.
Liquid-liquid extraction (LLE) is a common sample preparation technique used to isolate and concentrate analytes from a sample matrix before instrumental analysis. When coupled with GC-MS, it forms a powerful approach for trace analysis.
Liquid-Liquid Extraction-Gas Chromatography–Mass Spectrometry (LLE-GC-MS)
Method Development and Validation for Trace Analysis (Linearity, LOD, LOQ, Precision)
Developing a robust analytical method for trace analysis of this compound using LLE-GC-MS involves several critical steps. LLE is employed to efficiently extract this compound from complex matrices, such as biological fluids or food samples, into an organic solvent, thereby concentrating it and removing interfering substances. Following extraction, the sample is injected into a Gas Chromatograph (GC) for separation. The GC separates compounds based on their volatility and interaction with the stationary phase of the GC column. The separated components are then introduced into a Mass Spectrometer (MS) for detection and identification.
Method validation is essential to ensure the reliability and accuracy of the analytical results. Key parameters that must be established include:
Linearity: This assesses the quantitative relationship between the analyte's concentration and the detector's response. A linear calibration curve is typically generated using standards of known concentrations.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD represents the lowest concentration at which the analyte can be reliably detected, while the LOQ is the lowest concentration that can be reliably quantified with acceptable accuracy and precision. These are crucial for trace analysis.
Precision: This refers to the degree of agreement among individual test results when the same method is applied repeatedly to multiple samplings of a homogeneous sample. It is often expressed as relative standard deviation (RSD) nih.govresearchgate.netmdpi.com.
Elucidation of Mass Spectral Fragmentation Mechanisms
Gas Chromatography-Mass Spectrometry provides detailed mass spectra for identified compounds. Upon ionization, typically via electron ionization (EI), this compound undergoes fragmentation, producing a characteristic pattern of ions. These fragmentation patterns serve as a molecular fingerprint, enabling the identification of the compound by comparing the obtained spectra with reference libraries, such as those available in databases like SpectraBase spectrabase.com.
The structure of this compound, featuring a ketone functional group and an alkene, suggests specific fragmentation pathways. These can include alpha-cleavage adjacent to the carbonyl group and cleavage or rearrangement reactions involving the double bond. Computational studies can also be employed to investigate and predict these fragmentation mechanisms iastate.edu. The resulting mass-to-charge ratio (m/z) of these fragment ions provides structural information, aiding in the confirmation of the compound's identity and purity.
GC-MS is widely applied in food science and plant metabolomics for the comprehensive analysis of volatile organic compounds (VOCs) that contribute to aroma, flavor, and biological activity researchgate.netmdpi.comscielo.brbotanyjournals.comcabidigitallibrary.orgresearchgate.netnih.govmdpi.com. While specific studies detailing the prominence of this compound in these fields are not extensively detailed in the provided snippets, its presence as a detected metabolite in biological samples dss.go.th and its relevance in phytochemical and metabolomic investigations uj.ac.za highlight its importance. Related compounds, such as 6-methyl-6-hepten-2-one (B88235), have been identified in plant matrices like Camellia sinensis scielo.br, indicating that analytical methods like GC-MS are routinely used to profile such volatile ketones in these areas.
Real-time Volatile Analysis Technologies
Real-time analysis technologies offer the advantage of monitoring volatile emissions as they occur, without the need for extensive sample preparation or post-collection analysis.
Proton Transfer Reaction – Time of Flight – Mass Spectrometry (PTR-ToF-MS) is a highly sensitive and rapid analytical technique specifically designed for the real-time detection and quantification of volatile organic compounds (VOCs) researchgate.netepa.gov. This method utilizes a reagent ion, typically hydronium ions (H₃O⁺), to ionize VOCs through a soft chemical ionization process (proton transfer). The ionized molecules are then analyzed by a time-of-flight mass analyzer, which separates ions based on their mass-to-charge ratio and speed.
PTR-ToF-MS allows for the immediate monitoring of volatile emissions from various sources, including biological systems and environmental samples. This compound has been identified among the volatile compounds analyzed using PTR-ToF-MS epa.gov, underscoring its utility in capturing transient or dynamic volatile profiles.
Proton Transfer Reaction – Time of Flight – Mass Spectrometry (PTR-ToF-MS)
Quantitative Monitoring in Dynamic Biological Systems
The quantitative monitoring of volatile compounds in biological systems requires analytical techniques capable of high sensitivity, specificity, and the ability to handle complex matrices. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) are frequently employed.
Research involving 6-methyl-5-hepten-2-one (B42903) (MHO) demonstrates its presence and quantification in various biological matrices, including fruits, human skin emanations, and urine. For instance, a liquid-liquid extraction coupled with GC-MS (LLE-GC-MS) method was developed for the effective determination of MHO in tomato fruit, achieving limits of detection (LOD) and quantification (LOQ) below 100 ng/ml and showing good precision with a relative standard deviation (RSD) of biological replicates ranging from 2.01% to 12.59% nih.gov. In studies of human skin volatiles, MHO has been identified using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME GC-MS) mdpi.com. Furthermore, Selective Reagent Ionization Time of Flight Mass Spectrometry (SRI-TOF-MS) has been used to quantitatively monitor MHO in human scent, with emission rates reported in the range of 16–1530 fmol × cm⁻² × min⁻¹ acs.org. In urine analysis, MHO has been identified using comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOF-MS) and found to be significantly elevated in females during the afternoon, suggesting diurnal and sex-specific variations nih.gov.
Table 1: Quantitative Monitoring of 6-Methyl-5-hepten-2-one in Biological Systems
| Analytical Method | Biological Matrix | Key Parameter / Finding | Value / Range | Reference |
| LLE-GC-MS | Fruit (Tomato) | LOD/LOQ | < 100 ng/ml | nih.gov |
| LLE-GC-MS | Fruit (Tomato) | RSD (biological replicates) | 2.01% - 12.59% | nih.gov |
| HS-SPME GC-MS | Human Skin | Identification | Detected | mdpi.com |
| SRI-TOF-MS | Human Skin | Emission Rate | 16–1530 fmol × cm⁻² × min⁻¹ | acs.org |
| HS-GC-MS | Virgin Olive Oil | LOQ | 0.2 - 2.1 µg g⁻¹ | mdpi.com |
| GC×GC-TOF-MS | Urine | Identification | Detected | nih.gov |
Kinetic Studies of Volatile Release
Understanding the kinetics of volatile compound release is crucial for elucidating metabolic pathways, environmental interactions, and product degradation. Headspace analysis techniques, particularly those coupled with GC-MS or GC-Ion Mobility Spectrometry (GC-IMS), are central to these studies.
Studies comparing different headspace sampling methods have highlighted their impact on the quantitative analysis of volatiles, including MHO. For instance, HS-SPME has been compared to dynamic headspace (DHS) extraction for breast milk analysis, with DHS demonstrating a higher yield of volatile compounds, including MHO tugraz.at. In the analysis of volatile compounds in apple fruit, MHO was found to have a high partition coefficient on a polydimethylsiloxane (B3030410) (PDMS) fiber, indicating its affinity for SPME sampling researchgate.net. Research into apple superficial scald has suggested MHO as a potential biochemical marker, with its concentration correlating with the early development of the disorder, implying its role in oxidative stress kinetics ishs.org. Furthermore, studies on the release performance of volatile organic compounds (VOCs) from essential oils in different media have tracked the volatility of MHO over time mdpi.com. The biotransformation and kinetics of MHO by fungi have also been investigated, showing its conversion from precursors like geraniol (B1671447) and citral (B94496) oecd.org.
Computational Chemistry and Theoretical Studies of 6 Hepten 2 One
Quantum Chemical Investigations of Electronic Structure
Quantum chemistry, a field that applies quantum mechanics to chemical systems, offers powerful tools for understanding the electronic structure of molecules like 6-hepten-2-one. researchgate.net These methods allow for the calculation of various molecular properties, including the distribution of electrons, which is fundamental to a molecule's reactivity and physical characteristics. numberanalytics.com
Reaction Mechanism Elucidation via Transition State Analysis
A critical application of quantum chemical calculations is the elucidation of reaction mechanisms through the analysis of transition states. wikipedia.org A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction, representing the energy barrier that must be overcome for reactants to transform into products. libretexts.orgresearchgate.net By mapping the potential energy surface of a reaction, computational chemists can identify the structure and energy of these transition states, providing a detailed picture of the reaction pathway.
For instance, theoretical studies on the atmospheric reactions of unsaturated carbonyls, such as the reaction of 6-methyl-5-hepten-2-one (B42903) with hydroxyl (OH) radicals, utilize transition state theory to determine reaction rates and mechanisms. researchgate.net In such studies, the energy barrier for the addition of the OH radical to the different carbon atoms of the double bond is calculated to predict the most likely reaction pathway. oecd.org The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes.
Catalytic Interactions and Adsorption Energy Calculations
Computational methods are invaluable for studying how catalysts interact with molecules like this compound. A key parameter in these studies is the adsorption energy, which quantifies the strength of the interaction between a molecule and a catalyst surface. google.com This energy is a critical descriptor of catalytic activity, as it influences how readily a reactant will bind to the catalyst and how easily the product will desorb. google.com
In the context of the hydrogenation of 6-methyl-5-hepten-2-one, quantum chemical calculations have been employed to investigate the effect of modifying a nano-nickel catalyst with zirconium. researchgate.net These calculations revealed a stronger interaction between the zirconium dopant and the carbonyl group (C=O) of the molecule. researchgate.net This enhanced interaction was found to promote the hydrogenation of the carbon-carbon double bond (C=C), leading to an increased selectivity towards the formation of the unsaturated alcohol. researchgate.net
Table 1: Investigated Catalytic Systems for Hydrogenation of 6-methyl-5-hepten-2-one
| Catalyst System | Key Finding from Computational Analysis | Reference |
| Zirconium-doped nano-nickel | Stronger interaction between Zr and the C=O group promotes C=C hydrogenation. | researchgate.net |
| Tin-doped nano-nickel | Tin modification influences the selectivity of the hydrogenation reaction. | exaly.com |
Density Functional Theory (DFT) Applications to this compound Systems
Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that calculates the electronic structure of atoms, molecules, and solids. numberanalytics.comresearchgate.net Instead of dealing with the complex wave function of a many-electron system, DFT focuses on the electron density, which is a simpler quantity. numberanalytics.com This approach offers a good balance between computational cost and accuracy, making it suitable for studying a wide range of chemical systems and reactions. researchgate.net
DFT has been successfully applied to investigate the atmospheric degradation of 6-methyl-5-hepten-2-one initiated by OH radicals. oecd.org These calculations help in understanding the reaction kinetics and the formation of various products. Furthermore, DFT is used to model the catalytic hydrogenation of unsaturated ketones, providing insights into the reaction pathways on different catalyst surfaces. mdpi.com For example, DFT calculations can be used to determine the activation energies for different steps in the hydrogenation process, helping to identify the rate-determining step. mdpi.com
Predictive Modeling of Reactivity and Selectivity
Computational models can be developed to predict the reactivity and selectivity of chemical reactions. These models often use descriptors derived from quantum chemical calculations to establish quantitative structure-activity relationships (QSAR).
A predictive model has been developed to estimate the kinetic rate constants of the reaction between Michael acceptor compounds, a class that includes α,β-unsaturated ketones, and glutathione. researchgate.net This model utilizes descriptors such as the local charge-limited electrophilicity index at the β-carbon atom, a measure of resonance stabilization of the transition state, and a descriptor for steric hindrance. researchgate.net For ketones, this model has shown good predictive power, with a high correlation between predicted and experimental values. researchgate.net Such models are valuable for assessing the potential toxicity of compounds and for designing molecules with desired reactivity profiles.
Role of 6 Hepten 2 One As a Key Chemical Building Block
Intermediate in Terpenoid and Isoprenoid Synthesis
MHO is fundamentally important in the synthesis of terpenoids and isoprenoids, which are large and diverse classes of organic compounds naturally produced by plants and widely utilized in the perfumery, flavor, and pharmaceutical industries. Its structure, featuring a ketone and an alkene, allows it to act as a precursor for various C8 terpene ketones and other related structures.
6-Methyl-5-hepten-2-one (B42903) is a well-established intermediate for the synthesis of several significant aroma chemicals. It serves as a precursor for compounds such as dehydrolinalool, linalool, citral (B94496), and pseudoionone (B86502) chemicalbook.comsmolecule.com. Pseudoionone, in particular, is a key intermediate in the synthesis of ionones, which are vital components in the fragrance industry lookchem.com. Research has also demonstrated that enzymes like ZmCCD1 can cleave carotenoids, such as lycopene (B16060), to generate MHO and pseudoionone, highlighting natural pathways analogous to its synthetic utility researchgate.netresearchgate.net.
Table 1: Key Aroma Chemicals Synthesized from 6-Methyl-5-hepten-2-one
| Aroma Chemical | Role of MHO in Synthesis | Primary Application |
| Linalool | Intermediate | Fragrance, Flavor |
| Citral | Intermediate | Fragrance, Flavor |
| Pseudoionone | Intermediate | Fragrance (Ionone precursor) |
| Ionones | Via Pseudoionone | Fragrance |
| (Z)-Tagetone | Precursor | Fragrance, Flavor |
| (E)-Tagetone | Precursor | Fragrance, Flavor |
MHO plays a role in the synthesis pathways leading to fat-soluble vitamins, notably Vitamin E and Vitamin A. It is recognized as a precursor for intermediates like 6-methyl-2-heptanone (MHA), which are subsequently used in the production of vitamins google.comgoogle.com. Phyton and isophytol, compounds derived from MHO or related C8 terpene ketones, are themselves crucial intermediates in the synthesis of Vitamin E googleapis.comgoogle.com. This positions MHO upstream in complex synthetic routes for essential vitamins.
Table 2: Vitamins Linked to 6-Methyl-5-hepten-2-one Synthesis Pathways
| Vitamin | Intermediate Role of MHO/Derivatives |
| Vitamin E | Precursor to Isophytol/Phyton |
| Vitamin A | Precursor to key intermediates |
Synthesis of Biologically Active Compounds
Beyond terpenoids, MHO is instrumental in the creation of a broader spectrum of biologically active compounds. Its versatile reactivity allows chemists to construct more complex molecular architectures essential for pharmaceuticals and agrochemicals.
The compound serves as a building block for novel agrochemicals, exploiting its structural features for potential applications in pest control or plant growth regulation chemimpex.comnetascientific.comchemimpex.comchemimpex.comlookchem.com. In the pharmaceutical sector, MHO acts as an intermediate in the synthesis of various pharmaceutical compounds, contributing to the development of new medications chemimpex.comlookchem.com. While specific mentions of Thyrsiferyl 23-Acetate were not found in the provided literature, MHO's general utility in synthesizing complex organic molecules makes it a candidate for such applications. Furthermore, MHO is recognized for its potential role in the synthesis of intermediates for herbicides like Clethodim, although direct synthesis pathways may involve related compounds google.com.
Q & A
Q. What are the key challenges in synthesizing 6-Hepten-2-one with high purity, and what methodological strategies can address them?
Challenges include controlling stereochemistry, minimizing byproducts, and ensuring purity. Methodological solutions involve:
- Purification techniques : Fractional distillation or column chromatography to isolate the compound .
- Analytical validation : Use GC-MS for purity assessment and NMR (e.g., H and C) for structural confirmation .
- Reproducibility : Detailed documentation of reaction conditions (temperature, solvent, catalysts) in experimental sections, as per Beilstein Journal guidelines .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?
- Spectroscopic methods : NMR (H, C, DEPT) to confirm carbon-hydrogen frameworks and stereochemistry .
- Chromatography : GC-MS for purity and retention time comparisons against standards .
- IR spectroscopy : To identify functional groups like the ketone moiety (C=O stretch at ~1700–1750 cm) .
Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?
- Follow Beilstein Journal’s experimental guidelines: Include molar ratios, reaction times, solvent systems, and purification steps in the main text .
- Supplementary data : Provide raw spectral data (e.g., NMR peaks, GC-MS chromatograms) in appendices or supporting information .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across studies?
- Systematic validation : Replicate experiments under controlled conditions (e.g., solvent, temperature) to isolate variables .
- Comparative analysis : Use computational tools (e.g., ChemDraw) to predict NMR shifts and compare with empirical data .
- Collaborative verification : Share raw data via open-access platforms for peer validation .
Q. What computational modeling approaches are suitable for studying this compound’s reaction mechanisms, and how can they be validated experimentally?
- DFT (Density Functional Theory) : Model transition states and intermediates in ketone-related reactions (e.g., oxidation or nucleophilic additions) .
- Validation : Cross-check computed activation energies with experimental kinetic studies (e.g., Arrhenius plots) .
- Hybrid methods : Combine MD (Molecular Dynamics) simulations with isotopic labeling to trace reaction pathways .
Q. What strategies are effective in identifying knowledge gaps in this compound’s applications, and how can hypotheses be formulated to address them?
- Literature gap analysis : Use systematic reviews to map understudied areas (e.g., environmental degradation pathways or catalytic applications) .
- Hypothesis frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions . Example: “Does this compound exhibit enantioselective reactivity in asymmetric catalysis?”
- Interdisciplinary integration : Leverage biochemistry or materials science literature to propose novel applications (e.g., polymer precursors) .
Methodological Best Practices
Q. What are the criteria for selecting credible literature sources when reviewing this compound’s properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
